molecular formula C7H16N2O B13420627 Butyl(nitroso)(propan-2-yl)amine

Butyl(nitroso)(propan-2-yl)amine

Cat. No.: B13420627
M. Wt: 144.21 g/mol
InChI Key: XMWTWTJPIUVQRR-UHFFFAOYSA-N
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Description

Butyl(nitroso)(propan-2-yl)amine is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl(nitroso)(propan-2-yl)amine typically involves the nitrosation of secondary amines. One efficient method is the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves similar nitrosation processes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Butyl(nitroso)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

Butyl(nitroso)(propan-2-yl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl(nitroso)(propan-2-yl)amine involves the formation of nitroso intermediates, which can interact with various molecular targets. These interactions can lead to the formation of DNA adducts, protein modifications, and other biochemical changes. The nitroso group is highly reactive and can participate in various chemical reactions, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: Butyl(nitroso)(propan-2-yl)amine is unique due to its specific structure, which combines a butyl group, a nitroso group, and a propan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-butyl-N-propan-2-ylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5-6-9(8-10)7(2)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWTWTJPIUVQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C(C)C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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